molecular formula C12H12F3NO B2798291 (3E)-4-[benzyl(methyl)amino]-1,1,1-trifluorobut-3-en-2-one CAS No. 1164486-94-5

(3E)-4-[benzyl(methyl)amino]-1,1,1-trifluorobut-3-en-2-one

Cat. No.: B2798291
CAS No.: 1164486-94-5
M. Wt: 243.229
InChI Key: ILPOYMCOHLEMGO-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3E)-4-[benzyl(methyl)amino]-1,1,1-trifluorobut-3-en-2-one is an organic compound with the molecular formula C12H12F3NO. This compound is characterized by the presence of a trifluoromethyl group, a benzyl group, and an enone structure. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-4-[benzyl(methyl)amino]-1,1,1-trifluorobut-3-en-2-one typically involves the reaction of benzylamine with methyl iodide to form N-benzyl-N-methylamine. This intermediate is then reacted with 1,1,1-trifluoro-3-buten-2-one under specific conditions to yield the desired compound. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

(3E)-4-[benzyl(methyl)amino]-1,1,1-trifluorobut-3-en-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3E)-4-[benzyl(methyl)amino]-1,1,1-trifluorobut-3-en-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3E)-4-[benzyl(methyl)amino]-1,1,1-trifluorobut-3-en-2-one involves its interaction with specific molecular targets. The trifluoromethyl group and enone structure can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with cellular receptors. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-4-[benzyl(methyl)amino]-1,1,1-trifluorobut-3-en-2-one is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. The enone structure also contributes to its reactivity and potential biological activities .

Properties

IUPAC Name

(E)-4-[benzyl(methyl)amino]-1,1,1-trifluorobut-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO/c1-16(8-7-11(17)12(13,14)15)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPOYMCOHLEMGO-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C=CC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CC=CC=C1)/C=C/C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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